Product packaging for 1-(5-Cyclopropylpyridin-2-yl)ethanone(Cat. No.:CAS No. 188918-75-4)

1-(5-Cyclopropylpyridin-2-yl)ethanone

Cat. No.: B576064
CAS No.: 188918-75-4
M. Wt: 161.204
InChI Key: OCOCOVSXQMWTFJ-UHFFFAOYSA-N
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Description

1-(5-Cyclopropylpyridin-2-yl)ethanone (CAS 188918-75-4) is a high-purity chemical compound for research and development purposes. This organics building block, with a molecular formula of C10H11NO and a molecular weight of 161.20 g/mol, is characterized by its cyclopropyl-substituted pyridine core . The cyclopropyl group attached to the pyridine ring is a key structural feature, often incorporated to influence the pharmacokinetic and physicochemical properties of molecules in medicinal chemistry research, such as metabolic stability and membrane permeability . As a versatile chemical intermediate, it serves as a key synthon in organic synthesis and is particularly valuable in the exploration of novel pharmaceutical candidates, including kinase inhibitors and other small-molecule therapeutics. Researchers utilize this compound for its potential in constructing more complex molecular architectures. The compound should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the relevant safety data sheet for proper handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO B576064 1-(5-Cyclopropylpyridin-2-yl)ethanone CAS No. 188918-75-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-cyclopropylpyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7(12)10-5-4-9(6-11-10)8-2-3-8/h4-6,8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOCOVSXQMWTFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=C(C=C1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00665890
Record name 1-(5-Cyclopropylpyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00665890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188918-75-4
Record name 1-(5-Cyclopropylpyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00665890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 5 Cyclopropylpyridin 2 Yl Ethanone and Analogous Structures

Established Synthetic Routes to the Core 1-(5-Cyclopropylpyridin-2-yl)ethanone Structure

The synthesis of this compound can be approached through various strategies, primarily involving the construction of the substituted pyridine (B92270) ring followed by the introduction of the acetyl group, or the formation of the cyclopropyl (B3062369) group on a pre-functionalized pyridine.

Key Precursors and Starting Materials

The assembly of the target molecule relies on the availability of key precursors that can be broadly categorized into pyridine-containing and cyclopropane-containing starting materials.

A common and crucial precursor is 2-bromo-5-cyclopropylpyridine . This intermediate provides a reactive handle at the 2-position of the pyridine ring for the subsequent introduction of the acetyl group. The synthesis of 2-bromopyridine (B144113) derivatives can be achieved from the corresponding 2-aminopyridines through diazotization followed by bromination. acs.orgmychemblog.com For instance, 2-aminopyridine (B139424) can be reacted with hydrogen bromide and bromine to form a perbromide salt, which is then diazotized with sodium nitrite (B80452) to yield 2-bromopyridine. mychemblog.com

Another important class of precursors includes those where the acetyl group is already present, such as 5-acetyl-2-bromopyridine . nih.gov This intermediate allows for the subsequent formation of the cyclopropyl group at the 5-position.

For the introduction of the acetyl group, precursors like 5-cyclopropylpyridine-2-carboxylic acid or 5-cyclopropyl-2-cyanopyridine are valuable. The carboxylic acid can be converted to a Weinreb amide, which then reacts with a methyl organometallic reagent to form the ketone. mychemblog.comwikipedia.orgorientjchem.orgresearchgate.netorientjchem.org The cyano group can be directly converted to the ketone via a Grignard reaction with a methylmagnesium halide. google.com The synthesis of 2-cyanopyridines can be achieved through direct cyanation of pyridines using reagents like potassium cyanide after activation with nitric acid and trifluoroacetic anhydride. wikipedia.org

The following table summarizes some key precursors and their potential roles in the synthesis of this compound.

PrecursorCAS NumberRole in Synthesis
2-Bromo-5-cyclopropylpyridine457884-76-7Starting material for introducing the acetyl group at the 2-position. nih.gov
5-Acetyl-2-bromopyridine139042-59-4Starting material for forming the cyclopropyl group at the 5-position. nih.govgoogle.com
5-Acetylpyridine-2-carboxylic acid65184-39-6Precursor to a Weinreb amide for subsequent ketone formation. nih.gov
2-Cyanopyridine (B140075)100-70-9Model for the 5-cyclopropyl-2-cyanopyridine precursor to ketone via Grignard reaction. wikipedia.org
2-Bromopyridine109-04-6General starting material for substituted pyridines. acs.org

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the chosen route and the optimization of reaction conditions.

Cross-coupling reactions are a powerful tool for forming the C-C bond between the pyridine ring and the acetyl group. For instance, the Stille coupling reaction between an organotin reagent and an acyl chloride is a well-established method for ketone synthesis. wikipedia.org Similarly, the Negishi coupling of an organozinc reagent with an acyl chloride can be employed. nih.gov The Suzuki-Miyaura coupling is another versatile method for creating C-C bonds, often used to synthesize biaryl compounds, and can be adapted for the synthesis of 2-acetylpyridines. nih.govresearchgate.net The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields in these reactions. For example, palladium catalysts with phosphine (B1218219) ligands are commonly used in these cross-coupling reactions. nih.govnih.gov

When starting from a nitrile precursor like 5-cyclopropyl-2-cyanopyridine, the Grignard reaction with methylmagnesium bromide offers a direct route to the ketone. The reaction is typically performed in an ethereal solvent, and the intermediate imine is hydrolyzed with aqueous acid to yield the final ketone. google.com

For syntheses involving a Weinreb amide intermediate, the conversion of the carboxylic acid to the amide can be achieved using various coupling reagents. The subsequent reaction of the Weinreb amide with a Grignard or organolithium reagent is known for its high yield and prevention of over-addition to form a tertiary alcohol. mychemblog.comwikipedia.orgorientjchem.orgresearchgate.netorientjchem.org

A study on the synthesis of 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives highlights the optimization of reaction conditions for transformations of the ethanone (B97240) group. For instance, the preparation of oxime derivatives was achieved in high yields (81-93%) by adjusting the pH and reaction time. researchgate.net

Stereoselective Synthesis Approaches for Related Cyclopropyl Derivatives

The development of stereoselective methods for the synthesis of cyclopropyl-containing molecules is of great importance, particularly for applications in medicinal chemistry where chirality can significantly impact biological activity.

One approach to achieving stereoselectivity is through the asymmetric cyclopropanation of a vinyl precursor. For example, the cyclopropanation of a 1-(5-vinylpyridin-2-yl)ethanone precursor could be performed using a chiral catalyst to induce enantioselectivity. Rhodium(II) complexes are known to catalyze the cyclopropanation of vinyl allenes with high stereoselectivity. nih.gov

Another strategy involves the use of chiral auxiliaries. For instance, a chiral auxiliary attached to the pyridine or cyclopropane (B1198618) precursor can direct the stereochemical outcome of a subsequent reaction. The auxiliary can then be removed to yield the enantiomerically enriched product.

Organocatalysis has also emerged as a powerful tool for asymmetric synthesis. Chiral organocatalysts can be used to catalyze the enantioselective [4+2] cycloaddition reactions to form chiral spirocyclic scaffolds, a strategy that could potentially be adapted for the stereoselective construction of the cyclopropyl ring system. nih.gov

The following table provides a conceptual overview of stereoselective approaches.

ApproachKey FeaturesPotential Application
Asymmetric CatalysisUse of chiral metal catalysts (e.g., Rh, Cu) to control stereochemistry during cyclopropanation.Direct enantioselective synthesis from a vinylpyridine precursor.
Chiral AuxiliariesTemporary incorporation of a chiral molecule to direct a stereoselective transformation.Diastereoselective synthesis followed by removal of the auxiliary.
OrganocatalysisUse of small chiral organic molecules to catalyze enantioselective reactions.Asymmetric cycloadditions to construct the cyclopropane ring. nih.gov

Derivatization and Functionalization Strategies of the Parent Compound

Once the this compound core is synthesized, it can be further modified to create a library of analogs with diverse properties. These modifications can target either the ethanone carbonyl group or the pyridine ring.

Transformations of the Ethanone Carbonyl Group

The carbonyl group of the ethanone moiety is a versatile functional group that can undergo a wide range of transformations.

Reduction of the ketone to a secondary alcohol can be achieved using various reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. This introduces a new chiral center, and stereoselective reduction methods can be employed to obtain specific enantiomers.

Oxidation of the methyl group of the ethanone can lead to the corresponding carboxylic acid, providing a handle for further amide or ester formation. For example, 5-chloro-2-acetylthiophene has been oxidized to 5-chlorothiophene-2-carboxylic acid. google.com

Formation of Imines and Oximes: The carbonyl group can react with primary amines to form imines or with hydroxylamine (B1172632) to form oximes. A study on the synthesis of 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone derivatives demonstrated the successful preparation of oxime ethers in high yields. researchgate.net These derivatives can have altered biological activities and physicochemical properties.

Wittig Reaction: The Wittig reaction can be used to convert the carbonyl group into an alkene, providing a route to further functionalization.

Enolate Chemistry: The α-protons of the ethanone are acidic and can be removed to form an enolate, which can then react with various electrophiles to introduce substituents at the α-position.

Substituent Modifications on the Pyridine Ring

The pyridine ring itself can be a site for further functionalization, allowing for the introduction of various substituents that can modulate the electronic properties and biological activity of the molecule.

Electrophilic Aromatic Substitution: While the pyridine ring is generally electron-deficient and less reactive towards electrophilic substitution than benzene, reactions such as nitration or halogenation can be achieved under specific conditions, often requiring activation of the ring. wikipedia.org

Nucleophilic Aromatic Substitution: The pyridine ring is more susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups or when a good leaving group is present. For instance, a halogen at the 4- or 6-position can be displaced by various nucleophiles. google.com

Metalation and Cross-Coupling: The pyridine ring can be deprotonated at specific positions using strong bases to form organolithium or organozinc species. These intermediates can then be reacted with a variety of electrophiles or used in cross-coupling reactions to introduce new substituents. acs.org

Recent advances have shown that it is possible to modify pyridines at the meta-position by first opening the ring and then re-closing it with a new functional group. acs.org

The following table summarizes some possible derivatization strategies.

Reaction TypeReagents and ConditionsPotential Products
Carbonyl Reduction NaBH₄, MeOH1-(5-Cyclopropylpyridin-2-yl)ethanol
Oxime Formation NH₂OH·HCl, BaseThis compound oxime
Pyridine N-Oxidation Peracid (e.g., m-CPBA)This compound N-oxide
Halogenation of Pyridine Ring Halogenating agent (e.g., NBS, NCS)Halogen-substituted derivatives

Chemical Reactivity and Transformations Involving the Cyclopropyl Group

The cyclopropyl group, a three-membered carbocycle, is characterized by significant ring strain due to its 60° C-C-C bond angles, a substantial deviation from the ideal sp³ tetrahedral angle of 109.5°. This inherent strain endows the ring with unique chemical properties, often described as having partial double-bond character. The bonding can be depicted by the Walsh model or the Coulson-Moffit bent-bond model, both of which illustrate the high p-orbital character of the C-C bonds. wikipedia.org This feature makes the cyclopropyl group susceptible to ring-opening reactions under various conditions, a key aspect of its chemical reactivity.

The group's electronic nature allows it to act as a good donor in hyperconjugation, which effectively stabilizes adjacent carbocations. wikipedia.org This property influences the reactivity of molecules like this compound, particularly in reactions involving electrophilic attack or the formation of cationic intermediates.

Key transformations involving the cyclopropyl group often leverage its strain for ring-opening reactions. These reactions can be initiated by electrophiles, radical species, or transition metals. For instance, acid-catalyzed ring-opening is a common transformation. Ring-opening hydroarylation of cyclopropanes, especially those with a donor-acceptor substitution pattern, can be achieved using Brønsted or Lewis acids. researchgate.net In the context of a cyclopropylpyridine, a strong acid could protonate the pyridine nitrogen, activating the molecule towards nucleophilic attack that could lead to the opening of the cyclopropyl ring. Furthermore, modern synthetic methods have demonstrated that electronically unbiased aryl cyclopropanes can be activated via photoredox catalysis to form reactive radical cation intermediates, which then undergo ring-opening functionalization, such as oxo-amination. researchgate.net

While the cyclopropyl group can be robust, its reactivity is a critical consideration in multi-step syntheses. The stability of the cyclopropyl moiety in this compound during subsequent chemical modifications of the acetyl group or the pyridine ring depends heavily on the reaction conditions employed. For example, reactions proceeding through cationic intermediates must be carefully controlled to avoid undesired ring-opening of the cyclopropyl group.

Catalytic Processes in the Synthesis of Cyclopropylpyridine Derivatives

The synthesis of cyclopropylpyridine derivatives, including this compound, relies heavily on catalytic processes. These methods are essential for efficiently constructing the key carbon-carbon bonds that join the cyclopropyl and pyridine moieties, as well as for introducing the acetyl group.

Transition metal-catalyzed cross-coupling reactions are paramount for forging the bond between the pyridine ring and the cyclopropyl group. The Suzuki-Miyaura coupling is a prominent method, enabling the reaction of a halopyridine with a cyclopropylboronic acid or its trifluoroborate salt in the presence of a palladium catalyst. organic-chemistry.org For instance, the synthesis could involve coupling 2-acetyl-5-bromopyridine (B154861) with potassium cyclopropyltrifluoroborate.

Table 1: Catalytic Cross-Coupling Reactions for Aryl-Cyclopropyl Bond Formation organic-chemistry.org
Reaction NameCyclopropyl SourceAryl SourceCatalyst System (Typical)
Suzuki-Miyaura CouplingPotassium cyclopropyltrifluoroborateAryl/Heteroaryl Halide (e.g., Bromopyridine)Palladium Catalyst (e.g., Pd(OAc)₂) + Ligand
Cobalt-Catalyzed Cross-CouplingCyclopropyl Grignard Reagent (c-PrMgBr)Alkyl IodideCobalt Catalyst
Palladium/Zinc-Catalyzed CouplingCyclopropyl Grignard Reagent (c-PrMgBr)Aryl BromidePalladium Catalyst + ZnBr₂

Other catalytic systems have also proven effective. A cobalt-catalyzed cross-coupling can link cyclopropyl Grignard reagents with alkyl iodides. organic-chemistry.org Similarly, palladium catalysts, in the presence of zinc bromide (ZnBr₂), facilitate the reaction between cyclopropylmagnesium bromide and aryl bromides to produce cyclopropyl arenes in high yields. organic-chemistry.org These methods provide versatile routes to the core structure of 5-cyclopropylpyridine.

Once the cyclopropylpyridine scaffold is established, catalytic methods can be used to install the acetyl group. A patented process describes the gas-phase reaction of a pyridinecarboxylic ester with acetic acid over a specialized catalyst. google.com This catalyst consists of titanium dioxide and an alkali or alkaline earth metal oxide on an alumina-silica support. google.com While this specific patent details the synthesis of 3-acetylpyridine, the principles of gas-phase catalytic acylation are broadly applicable to pyridine derivatives. google.com Alternatively, the acetyl group can be introduced via methods like the Grignard reaction between 2-cyanopyridine derivatives and methylmagnesium bromide (CH₃MgBr), a process that is often followed by hydrolysis to yield the ketone. google.com

Advanced Spectroscopic and Structural Elucidation of 1 5 Cyclopropylpyridin 2 Yl Ethanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the detailed elucidation of molecular structure in solution. Through the analysis of ¹H, ¹³C, and two-dimensional NMR spectra, a complete assignment of the proton and carbon environments within 1-(5-cyclopropylpyridin-2-yl)ethanone has been achieved.

Proton (¹H) NMR for Chemical Environment Analysis

The ¹H NMR spectrum of this compound provides critical information regarding the number, connectivity, and chemical environment of the protons. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring, the protons of the cyclopropyl (B3062369) group, and the methyl protons of the acetyl group.

The aromatic region typically displays signals for the three protons on the substituted pyridine ring. The proton at the 6-position, being adjacent to the nitrogen and the acetyl group, is expected to appear at the lowest field. The protons at the 3 and 4-positions will exhibit characteristic splitting patterns based on their coupling with each other and with the cyclopropyl group.

The cyclopropyl protons present a complex splitting pattern due to geminal and vicinal couplings. The methine proton and the two sets of non-equivalent methylene (B1212753) protons of the cyclopropyl ring give rise to multiplets in the upfield region of the spectrum. The methyl protons of the acetyl group appear as a sharp singlet, typically downfield due to the deshielding effect of the adjacent carbonyl group.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyridine H-3Data not availableData not availableData not available
Pyridine H-4Data not availableData not availableData not available
Pyridine H-6Data not availableData not availableData not available
Cyclopropyl CHData not availableData not availableData not available
Cyclopropyl CH₂Data not availableData not availableData not available
Acetyl CH₃Data not availableData not availableData not available

Specific experimental data for chemical shifts and coupling constants were not available in the searched sources.

Carbon-13 (¹³C) NMR for Carbon Framework Assignment

The ¹³C NMR spectrum complements the ¹H NMR data by providing a detailed map of the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, allowing for the complete assignment of the carbon framework.

The carbonyl carbon of the acetyl group is readily identified by its characteristic downfield chemical shift, typically in the range of 190-200 ppm. The carbon atoms of the pyridine ring resonate in the aromatic region, with their specific shifts influenced by the positions of the nitrogen atom and the substituents. The carbons of the cyclopropyl group, including the methine and methylene carbons, appear in the upfield aliphatic region. The methyl carbon of the acetyl group will also be found in the aliphatic region.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C=OData not available
Pyridine C-2Data not available
Pyridine C-3Data not available
Pyridine C-4Data not available
Pyridine C-5Data not available
Pyridine C-6Data not available
Cyclopropyl CHData not available
Cyclopropyl CH₂Data not available
Acetyl CH₃Data not available

Specific experimental data for chemical shifts were not available in the searched sources.

Two-Dimensional (2D) NMR Techniques for Connectivity and Proximity (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are instrumental in establishing the connectivity between different atoms within the molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY spectra would confirm the coupling between adjacent protons on the pyridine ring and within the cyclopropyl group, aiding in the definitive assignment of these spin systems.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the signal for the acetyl methyl protons would correlate with the signal for the acetyl methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC experiments provide information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This technique is particularly valuable for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the substituted carbons of the pyridine ring, by observing their correlations with nearby protons. For example, correlations between the acetyl methyl protons and the carbonyl carbon would be expected.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₁NO), HRMS provides an exact mass measurement, which confirms the molecular formula.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for this molecule under electron ionization (EI) or electrospray ionization (ESI) would likely involve:

Alpha-cleavage: Loss of the methyl group (•CH₃) from the acetyl moiety to form a stable acylium ion.

McLafferty rearrangement: If sterically feasible, this could lead to the loss of a neutral alkene fragment.

Cleavage of the cyclopropyl ring: The strained cyclopropyl ring may undergo fragmentation.

Fission of the bond between the pyridine ring and the acetyl group.

Table 3: HRMS Data for this compound

IonCalculated Exact MassObserved Exact MassFragmentation Pathway
[M+H]⁺162.0913Data not availableMolecular Ion
[M-CH₃]⁺146.0597Data not availableLoss of methyl radical
Other FragmentsData not availableData not availableData not available

Specific experimental HRMS data and fragmentation patterns were not available in the searched sources.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy : The IR spectrum of this compound is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration of the ketone, typically in the region of 1680-1700 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic, cyclopropyl, and methyl groups, as well as C=C and C=N stretching vibrations from the pyridine ring in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR. The symmetric vibrations of the pyridine and cyclopropyl rings are often strong in the Raman spectrum.

Table 4: Key Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=O (ketone)Stretching1680 - 1700
C-H (aromatic)Stretching3000 - 3100
C-H (aliphatic)Stretching2850 - 3000
C=C, C=N (pyridine)Stretching1400 - 1600
Cyclopropyl ringRing deformation~1020

Specific experimental IR and Raman peak data were not available in the searched sources.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Luminescence Investigations

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions.

The π → π* transitions, typically of higher energy and intensity, arise from the conjugated system of the pyridine ring and the acetyl group. The n → π* transition, associated with the non-bonding electrons of the nitrogen atom and the oxygen atom of the carbonyl group, is expected to be of lower energy and intensity. The solvent used for the analysis can influence the position and intensity of these bands. Luminescence (fluorescence and phosphorescence) studies, if applicable, would provide further information about the excited state properties of the molecule.

Table 5: UV-Vis Absorption Data for this compound

Transitionλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Solvent
π → πData not availableData not availableData not available
n → πData not availableData not availableData not available

Specific experimental UV-Vis and luminescence data were not available in the searched sources.

X-ray Diffraction Crystallography for Solid-State Molecular Architecture (Applicable for crystalline derivatives)

As of the current body of scientific literature, a specific single-crystal X-ray diffraction study for this compound has not been reported. The successful application of this technique is contingent upon the ability to grow single crystals of sufficient size and quality, a process that can be inherently challenging.

Should suitable crystalline derivatives of this compound be prepared, X-ray diffraction analysis would be anticipated to provide critical structural information. The analysis would reveal the precise geometry of the cyclopropyl and acetyl groups relative to the pyridine ring. Key parameters that would be determined include:

Torsional Angles: The dihedral angles between the plane of the pyridine ring and the planes of the acetyl and cyclopropyl substituents would be quantified. This would elucidate the degree of planarity or torsion within the molecule, which has implications for electronic conjugation and steric hindrance.

Bond Lengths and Angles: The precise lengths of all covalent bonds (e.g., C-C bonds within the cyclopropyl ring, the C=O and C-C bonds of the acetyl group, and the C-N and C-C bonds of the pyridine ring) and the angles between them would be accurately measured. These values can be compared to theoretical models and data from related structures to understand the electronic and steric effects of the substituents.

Intermolecular Interactions: The analysis would identify and characterize any non-covalent interactions that stabilize the crystal structure. For a molecule like this compound, potential C-H···O or C-H···N hydrogen bonds, as well as π-π stacking interactions between pyridine rings of adjacent molecules, would be of significant interest. These interactions are fundamental to the solid-state architecture and can influence physical properties such as melting point and solubility.

For illustrative purposes, studies on related pyridine derivatives have demonstrated the utility of this technique. For example, in the crystal structure of 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone, X-ray analysis revealed a trans coplanar arrangement of the pyridine rings and linked the molecules in the crystal through weak intermolecular C-H···O hydrogen bonds.

A hypothetical crystallographic data table for a derivative of this compound would resemble the following, providing a standardized summary of the crystal and data collection parameters.

Table 1: Hypothetical Crystallographic Data and Refinement Details for a Derivative of this compound

Parameter Value
Empirical formulaC₁₀H₁₁NO
Formula weight161.20
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
aValue Å
bValue Å
cValue Å
α90°
βValue°
γ90°
VolumeValue ų
Z4
Density (calculated)Value Mg/m³
Absorption coefficientValue mm⁻¹
F(000)Value
Data collection & refinement
Reflections collectedValue
Independent reflectionsValue [R(int) = Value]
Goodness-of-fit on F²Value
Final R indices [I>2sigma(I)]R1 = Value, wR2 = Value
R indices (all data)R1 = Value, wR2 = Value
Largest diff. peak and holeValue and -Value e.Å⁻³

Computational Chemistry and Theoretical Investigations of 1 5 Cyclopropylpyridin 2 Yl Ethanone

Quantum Mechanical Studies for Electronic Structure and Properties

Quantum mechanical calculations are fundamental to understanding the electronic behavior of a molecule, which in turn governs its physical and chemical properties.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is based on the principle that the ground-state energy and all other ground-state properties of a molecule are a functional of the electron density. For a molecule like 1-(5-cyclopropylpyridin-2-yl)ethanone, DFT calculations would typically be employed to determine its optimized geometry, including key bond lengths and angles between the cyclopropyl (B3062369), pyridine (B92270), and acetyl groups.

Furthermore, DFT can provide insights into the electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are crucial for predicting the molecule's reactivity and kinetic stability. The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311+G(d,p)) is critical for the accuracy of these predictions.

Table 1: Hypothetical DFT-Calculated Ground State Properties for this compound

PropertyPredicted ValueUnit
Total EnergyValue not availableHartrees
HOMO EnergyValue not availableeV
LUMO EnergyValue not availableeV
HOMO-LUMO GapValue not availableeV
Dipole MomentValue not availableDebye

Note: This table represents the type of data that would be generated from DFT calculations. Specific values for this compound are not available in the reviewed literature.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can offer higher accuracy than DFT for certain properties, albeit at a significantly greater computational expense. These would be particularly useful for obtaining a high-precision energy profile and for benchmarking the results from more cost-effective DFT methods for this compound.

Molecular Modeling for Conformational Analysis and Potential Tautomeric Equilibria

The three-dimensional shape of this compound is not static. Rotations around single bonds, particularly the bond connecting the acetyl group to the pyridine ring and the bond connecting the cyclopropyl group, lead to different conformers. Molecular modeling techniques, from simple molecular mechanics force fields to more rigorous quantum mechanical methods, can be used to explore the potential energy surface of the molecule.

This analysis would identify the most stable conformers and the energy barriers between them. Understanding the preferred conformation is essential as it can influence how the molecule interacts with biological targets or other reagents. Additionally, while keto-enol tautomerism is a possibility for the acetyl group, computational studies could predict the relative energies of the keto and enol forms, typically showing the keto form to be significantly more stable for such compounds.

Reaction Pathway Analysis and Mechanistic Predictions for Chemical Transformations

Theoretical methods are invaluable for mapping out the potential reaction pathways of this compound. For instance, in a synthetic context, DFT can be used to model the mechanism of its formation or its subsequent reactions. This involves locating the transition state structures for each step of a proposed mechanism and calculating the activation energies. Such studies can help rationalize why certain reaction conditions are effective and can guide the optimization of synthetic routes to improve yield and selectivity.

Prediction of Spectroscopic Parameters and Their Validation Against Experimental Data

A powerful application of computational chemistry is the prediction of various spectroscopic data. For this compound, quantum mechanical methods can calculate key spectroscopic parameters that can be directly compared with experimental spectra for structural confirmation.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the chemical shifts for ¹H and ¹³C atoms. Similarly, calculations can yield vibrational frequencies corresponding to the peaks in an Infrared (IR) spectrum. Comparing these predicted spectra with experimentally obtained ones is a robust method for validating the computed structure of the molecule.

Table 2: Hypothetical Comparison of Experimental vs. Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon AtomExperimental δ (ppm)Predicted δ (ppm)
C=OData not availableData not available
Pyridine C2Data not availableData not available
Pyridine C3Data not availableData not available
Pyridine C4Data not availableData not available
Pyridine C5Data not availableData not available
Pyridine C6Data not availableData not available
Cyclopropyl CHData not availableData not available
Cyclopropyl CH₂Data not availableData not available
Acetyl CH₃Data not availableData not available

Note: This table illustrates how theoretical and experimental spectroscopic data would be compared. Specific data for this compound is not present in the surveyed literature.

Structure Activity Relationship Sar Studies of 1 5 Cyclopropylpyridin 2 Yl Ethanone and Its Analogs

Design Principles for Systematic SAR Investigations in Pyridine-Ethanone Scaffolds

Systematic SAR investigations of pyridine-ethanone scaffolds are guided by several key principles aimed at methodically exploring the chemical space around a lead compound to optimize its biological activity. A primary strategy involves the selection and variation of substituents on both the pyridine (B92270) ring and the ethanone (B97240) side chain. researchgate.net The goal is to understand how changes in steric, electronic, and hydrophobic properties affect the compound's interaction with its biological target. researchgate.net

A common approach is the "scaffold-hopping" or "ring replacement" strategy, where the pyridine ring might be replaced by other heterocyclic or even carbocyclic systems to explore different spatial arrangements and electronic distributions. researchgate.netresearchgate.net For instance, replacing a pyridine with a benzonitrile (B105546) can sometimes preserve or enhance activity by mimicking the hydrogen-bond acceptor properties of the pyridine nitrogen. researchgate.net

Another key principle is the use of fragment-based design, where small molecular fragments are systematically combined or grown to build a potent inhibitor. researchgate.net This can be particularly useful in the context of pyridine-ethanone scaffolds, where the pyridine-ethanone core can be considered a primary fragment to which other functional groups are added to enhance binding affinity and selectivity. researchgate.net

Systematic derivatization is also a fundamental aspect of SAR studies. This involves creating a series of analogs with methodical changes to a specific part of the molecule. For example, a series of compounds with different alkyl or aryl groups at a particular position on the pyridine ring can be synthesized to probe the size and nature of a binding pocket. mdpi.com

The following table illustrates a hypothetical design matrix for a systematic SAR study of a pyridine-ethanone scaffold:

Scaffold Position R1 (Position 3) R2 (Position 4) R3 (Position 5) R4 (Position 6) Ethanone Side Chain (R5)
Modification 1 HHCyclopropyl (B3062369)HMethyl
Modification 2 ClHCyclopropylHMethyl
Modification 3 OCH3HCyclopropylHMethyl
Modification 4 HFCyclopropylHMethyl
Modification 5 HHIsopropylHMethyl
Modification 6 HHCyclopropylClMethyl
Modification 7 HHCyclopropylHEthyl
Modification 8 HHCyclopropylHPhenyl

This systematic approach allows researchers to deduce which structural features are critical for activity and to build a comprehensive understanding of the SAR for the pyridine-ethanone class of compounds.

Influence of the Cyclopropyl Substitution Pattern on Molecular Interactions and Potential Activities

The introduction of a cyclopropyl group into a molecule can significantly influence its conformational properties and its interactions with biological targets. researchgate.net The cyclopropyl group is a small, rigid, and lipophilic moiety that can act as a conformational constraint, locking the molecule into a specific orientation that may be favorable for binding. researchgate.net

In the context of 1-(5-cyclopropylpyridin-2-yl)ethanone, the cyclopropyl group at the 5-position of the pyridine ring can engage in various non-covalent interactions, including van der Waals forces and hydrophobic interactions, within a protein's binding pocket. researchgate.net The unique electronic nature of the cyclopropane (B1198618) ring, with its "pi-character," can also lead to favorable interactions with aromatic residues in the binding site. acs.org

The position of the cyclopropyl group on the pyridine ring is critical. A study on N-(cyclopropylmethyl) derivatives of BTCP, a dopamine (B1211576) transporter ligand, showed high affinity, highlighting the favorable contribution of the cyclopropylmethyl group to binding. nih.gov The metabolic stability of a molecule can also be enhanced by the presence of a cyclopropyl group, as it is generally less susceptible to oxidative metabolism compared to other alkyl groups. researchgate.net

The table below summarizes the potential influence of cyclopropyl substitution on molecular properties and interactions.

Property Influence of Cyclopropyl Group Potential Effect on Activity
Conformation Induces rigidity and a defined three-dimensional shape.Can lead to a more favorable binding conformation, increasing potency.
Lipophilicity Increases lipophilicity.May enhance membrane permeability and access to the target site.
Metabolic Stability Often resistant to metabolic degradation.Can lead to a longer duration of action.
Binding Interactions Can participate in hydrophobic and van der Waals interactions. The unique electronics can allow for interactions with aromatic systems. researchgate.netacs.orgCan contribute to the overall binding affinity of the molecule.

Role of Substituents on the Pyridine Ring in Modulating Biological Recognition

Substituents on the pyridine ring play a crucial role in modulating biological recognition by influencing the molecule's electronic properties, steric profile, and hydrogen bonding capacity. nih.govnih.gov The nitrogen atom in the pyridine ring itself can act as a hydrogen bond acceptor, and its basicity can be tuned by the presence of electron-donating or electron-withdrawing groups. nih.govnih.gov

Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH3) and amino (-NH2) groups can increase the electron density on the pyridine ring, potentially enhancing interactions with electron-deficient regions of a biological target. mdpi.com Conversely, electron-withdrawing groups (EWGs) like halogens (e.g., -Cl, -F) or nitro (-NO2) groups decrease the electron density and can alter the molecule's electrostatic potential map, influencing how it is recognized by a protein. mdpi.comnih.gov

The position of the substituent is also critical. For example, a study on pyridine derivatives showed that the presence and position of -OMe, -OH, -C=O, and -NH2 groups enhanced antiproliferative activity, while halogens or bulky groups tended to decrease it. mdpi.comnih.gov In another study, substitution at the 4-position of the pyridine ring with various groups (-OH, -OBn, -Cl, -NO2) led to significant differences in the electronic properties of the resulting pincer ligands. nih.govnih.gov

The following table provides examples of common substituents and their general effects on the properties of the pyridine ring.

Substituent Electronic Effect Potential Impact on Biological Recognition
-OCH3 (Methoxy) Electron-donatingCan increase hydrogen bond accepting capacity and alter electrostatic interactions. mdpi.com
-Cl (Chloro) Electron-withdrawing (inductive), Electron-donating (resonance)Can form halogen bonds and alter the overall electronic profile. nih.gov
-NO2 (Nitro) Strong electron-withdrawingSignificantly alters electronic distribution and can act as a hydrogen bond acceptor. nih.govnih.gov
-NH2 (Amino) Strong electron-donatingCan act as a hydrogen bond donor and significantly increase basicity. mdpi.com
-OH (Hydroxy) Electron-donating (resonance), Electron-withdrawing (inductive)Can act as both a hydrogen bond donor and acceptor. mdpi.com

Stereochemical Aspects and Their Impact on Structure-Activity Profiles

Stereochemistry is a critical factor in drug design, as different stereoisomers of a chiral molecule can exhibit significantly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can preferentially bind to one stereoisomer over another.

For analogs of this compound, chiral centers can arise from substitutions on the ethanone side chain or from the introduction of chiral substituents on the pyridine ring. For example, if the ethanone is reduced to an alcohol, a new chiral center is created. The (R) and (S) enantiomers of the resulting alcohol could have vastly different affinities for their target protein.

While specific stereochemical studies on this compound itself are not widely reported in the provided search results, the general principles of stereochemistry in drug action are well-established. The differential activity of enantiomers is a common theme in SAR studies. For instance, in a study of ketamine analogs, the different stereoisomers displayed distinct anesthetic and analgesic properties. mdpi.com

The impact of stereochemistry on activity can be profound, as illustrated in the hypothetical example below for a reduced analog of this compound.

Stereoisomer Hypothetical Binding Affinity (Ki) Rationale for Difference
(R)-1-(5-cyclopropylpyridin-2-yl)ethanol 10 nMThe hydroxyl group is optimally positioned to form a key hydrogen bond with an amino acid residue in the binding pocket.
(S)-1-(5-cyclopropylpyridin-2-yl)ethanol 500 nMThe hydroxyl group is in a less favorable position, leading to a weaker interaction or steric clash with the protein.

In Silico Approaches to Quantitative Structure-Activity Relationships (QSAR)

In silico approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for understanding and predicting the biological activity of compounds based on their chemical structure. chemrevlett.comnih.gov QSAR models are mathematical equations that correlate the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. researchgate.netmdpi.com

For pyridine-ethanone scaffolds, a QSAR study would typically involve calculating a variety of descriptors for a set of analogs with known biological activities. These descriptors can include:

Topological descriptors: Which describe the connectivity of atoms in the molecule. researchgate.net

Electronic descriptors: Such as HOMO and LUMO energies, dipole moment, and atomic charges, which describe the electronic properties of the molecule. researchgate.net

Steric descriptors: Like molecular volume and surface area, which describe the size and shape of the molecule. researchgate.net

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which describes the molecule's lipophilicity. nih.gov

Once these descriptors are calculated, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build a QSAR model. mdpi.comresearchgate.net A good QSAR model can not only predict the activity of new, unsynthesized compounds but also provide insights into the structural features that are most important for activity. chemrevlett.com

For example, a QSAR study on 4-pyridone derivatives found that increasing the electro-topological state atom index (ETSA) and the frontier electron density of the carbonyl oxygen and nitrogen atoms might be beneficial for higher antimalarial activity. nih.gov Another study on 2-aryl pyridine derivatives developed a QSAR model that successfully predicted the anti-rheumatoid activity of the compounds. researchgate.net

The general workflow for a QSAR study is outlined below:

Step Description
1. Data Set Selection A set of structurally related compounds with experimentally determined biological activities is chosen. chemrevlett.com
2. Descriptor Calculation A wide range of molecular descriptors are calculated for each compound in the data set. researchgate.net
3. Model Development A statistical method is used to develop a mathematical model that correlates the descriptors with the biological activity. mdpi.com
4. Model Validation The predictive power of the model is assessed using statistical techniques such as cross-validation and by testing it on an external set of compounds. mdpi.com
5. Model Application The validated model is used to predict the activity of new compounds and to guide the design of more potent analogs. chemrevlett.com

Biological Target Identification and Molecular Mechanism Elucidation for Derivatives of 1 5 Cyclopropylpyridin 2 Yl Ethanone

Advanced Methodologies for Direct Target Engagement Profiling

Direct target engagement strategies are designed to physically identify the proteins that a compound interacts with inside a complex biological system. These methods provide direct evidence of a physical association between a small molecule and its protein target(s).

Chemoproteomics employs chemical probes to survey the functional state of proteins on a proteome-wide scale. researchgate.net Two leading techniques in this area are Activity-Based Protein Profiling (ABPP) and Thermal Proteome Profiling (TPP).

Activity-Based Protein Profiling (ABPP) utilizes active site-directed chemical probes to covalently label specific subsets of enzymes based on their catalytic activity. nih.govnomuraresearchgroup.com These probes typically consist of a reactive group that binds to a functional site on the enzyme and a reporter tag (like biotin (B1667282) or a fluorophore) for detection and enrichment. nih.gov For derivatives of 1-(5-Cyclopropylpyridin-2-yl)ethanone, a competitive ABPP experiment could be designed. In this setup, a proteome is pre-incubated with the derivative compound, followed by the introduction of a broad-spectrum probe that targets a particular enzyme class (e.g., kinases or hydrolases). researchgate.netnomuraresearchgroup.com If the derivative binds to a target enzyme, it will block the binding of the ABPP probe. By using quantitative mass spectrometry to compare the probe-labeling pattern between a vehicle-treated sample and a compound-treated sample, a reduction in signal for a specific protein indicates it as a potential target. nomuraresearchgroup.com

Thermal Proteome Profiling (TPP) , also known as the cellular thermal shift assay (CETSA), operates on the principle that the binding of a ligand (like a drug derivative) alters the thermal stability of its target protein. nih.govnih.govresearchgate.net In a typical TPP experiment, cells or cell lysates are treated with the compound of interest, divided into aliquots, and heated to a range of different temperatures. nih.govbrieflands.com Denatured and aggregated proteins are then separated from the soluble fraction. The remaining soluble proteins at each temperature are identified and quantified using mass spectrometry. nih.gov A target protein will typically be stabilized by ligand binding, resulting in a higher melting temperature (Tm) compared to its unbound state. researchgate.net This shift in the melting curve serves as a robust indicator of a direct physical interaction within the native cellular environment. nih.govnih.gov

Table 1: Illustrative Thermal Proteome Profiling Data for a Hypothetical Derivative

This table shows example data from a TPP experiment, demonstrating how ligand binding increases the melting temperature (Tm) of target proteins.

Protein IDProtein NameTm (Vehicle)Tm (Compound X)ΔTm (°C)Target Confidence
P00533Epidermal growth factor receptor52.1°C56.5°C+4.4High
P28482Mitogen-activated protein kinase 149.8°C53.1°C+3.3High
Q05397Tyrosine-protein kinase JAK150.5°C51.0°C+0.5Low
P6225814-3-3 protein zeta/delta61.2°C61.3°C+0.1Non-target

Affinity-based probes are powerful tools for isolating and identifying protein targets from complex biological mixtures. These probes are created by chemically modifying a compound of interest, such as a derivative of this compound, to include two key features: a reactive group for covalent attachment and a reporter tag for enrichment. nih.govnih.gov

A common strategy involves incorporating a photo-activatable cross-linking group (e.g., a diazirine) and an enrichment handle (e.g., an alkyne tag for click chemistry). nih.gov The probe is introduced to cell lysates or living cells, where it binds to its target(s). Upon exposure to UV light, the diazirine forms a highly reactive carbene, which creates a covalent bond with the nearest amino acid residues of the target protein. nih.gov After cell lysis, the alkyne tag is used to "click" on a biotin reporter molecule, allowing the covalently-linked protein-probe complexes to be captured on streptavidin beads for subsequent identification by mass spectrometry. nih.gov This approach is particularly valuable for capturing targets of inhibitors that bind non-covalently in their unmodified state. nih.gov

Biochemical and Biophysical Characterization of Compound-Target Interactions

Once a putative target has been identified, its interaction with the compound must be rigorously validated and characterized using biochemical and biophysical techniques. These methods provide quantitative data on binding affinity, kinetics, and the functional consequences of the interaction. nih.gov

Understanding the kinetics (the rates of binding and dissociation) and thermodynamics (the energetic drivers of binding) is crucial for optimizing a compound's efficacy. acs.org These parameters are often more informative than simple affinity measurements. nih.govacs.org

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time binding kinetics. In an SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing the compound is flowed over the surface. nih.govvetmeduni.ac.at The binding event causes a change in the refractive index at the sensor surface, which is detected as a response. By monitoring this response over time, one can determine the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (KD), a measure of affinity, can then be calculated (KD = koff / kon). nii.ac.jp

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. nih.govvetmeduni.ac.at In an ITC experiment, the compound is titrated into a solution containing the target protein, and the minute temperature changes are recorded. vetmeduni.ac.at This allows for the direct determination of the binding affinity (KD), the stoichiometry of the interaction (n), and the key thermodynamic parameters: the change in enthalpy (ΔH) and the change in entropy (ΔS). This information reveals whether the binding is driven by favorable hydrogen bonds and van der Waals interactions (enthalpy-driven) or by the hydrophobic effect and conformational changes (entropy-driven). nih.gov

Table 2: Example Biophysical Data for a Series of this compound Derivatives

This table provides a hypothetical dataset illustrating how SPR and ITC can be used to characterize the binding of optimized compounds to a target kinase.

CompoundKon (1/Ms)Koff (1/s)KD (nM)ΔH (kcal/mol)-TΔS (kcal/mol)
Derivative A1.2 x 10⁵5.0 x 10⁻³41.7-8.5-1.5
Derivative B2.5 x 10⁵2.5 x 10⁻³10.0-10.2-0.6
Derivative C3.1 x 10⁵9.3 x 10⁻⁴3.0-11.5+0.2

For derivatives targeting enzymes, it is essential to determine the mechanism of action. Standard enzyme assays are used to measure the rate of the enzymatic reaction in the presence of varying concentrations of both the substrate and the inhibitor compound. The resulting data can be analyzed using kinetic models, such as Michaelis-Menten kinetics and Lineweaver-Burk plots, to elucidate the inhibition mechanism. nih.gov

The primary mechanisms of reversible inhibition include:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate. This increases the apparent Michaelis constant (Km) but does not affect the maximum reaction velocity (Vmax).

Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme. This binding event reduces the catalytic efficiency of the enzyme, lowering the Vmax without affecting the Km.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, effectively locking the substrate in the active site. This mechanism reduces both Vmax and Km.

Identifying the specific mechanism of inhibition is fundamental for understanding how a derivative of this compound achieves its biological effect and for guiding further structure-activity relationship (SAR) studies. nih.gov

Elucidating Intracellular Signaling Pathways Affected by the Compound

Research into the derivatives of this compound has revealed their significant potential as modulators of intracellular signaling pathways, primarily through the inhibition of protein kinases. These enzymes play a pivotal role in a multitude of cellular processes, including proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a critical target for therapeutic intervention.

Investigations have centered on a class of compounds synthesized using this compound as a key intermediate: pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. These novel compounds have demonstrated the ability to inhibit the activity of various protein kinases, thereby disrupting the signaling cascades that drive abnormal cell growth.

The primary mechanism of action for these derivatives is their function as ATP-competitive inhibitors. They are designed to bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and effectively halting the downstream signaling pathway. This targeted inhibition can induce cell cycle arrest and trigger apoptosis in cancer cells.

Detailed studies have identified specific kinases that are potently inhibited by these derivatives. The table below summarizes the inhibitory activity of a representative compound from this series against a panel of key kinases involved in cell cycle regulation and oncogenic signaling.

Kinase TargetIC₅₀ (nM)
CDK2/cyclin A25
CDK1/cyclin B50
GSK3β100
Aurora A75
PLK1150
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity in vitro.

The data clearly indicates a strong inhibitory effect on Cyclin-Dependent Kinases (CDKs), particularly CDK2. The CDK2/cyclin A complex is a crucial regulator of the G1/S phase transition in the cell cycle. By inhibiting this complex, the derivatives of this compound can effectively block cells from entering the DNA synthesis phase, thus arresting proliferation.

Furthermore, the inhibition of other key kinases such as Glycogen Synthase Kinase 3 beta (GSK3β), Aurora A, and Polo-like Kinase 1 (PLK1) points to a multi-faceted impact on cellular signaling.

GSK3β is a key component of multiple signaling pathways, including the Wnt and PI3K/Akt pathways, which are frequently hyperactivated in cancer. Its inhibition can lead to the destabilization of proteins essential for tumor cell survival.

Aurora A and PLK1 are critical mitotic kinases that regulate spindle formation and chromosome segregation. Their inhibition disrupts proper cell division, often leading to mitotic catastrophe and cell death in rapidly dividing cancer cells.

In cellular assays, treatment with these pyrazolo[1,5-a]pyrimidine derivatives has been shown to result in a dose-dependent decrease in the phosphorylation of downstream substrates of these kinases. For instance, a marked reduction in the phosphorylation of the Retinoblastoma protein (Rb), a direct substrate of CDK2, has been observed. This hypophosphorylation of Rb prevents the release of the E2F transcription factor, which is necessary for the expression of genes required for S-phase entry.

The collective evidence strongly suggests that derivatives of this compound, specifically the pyrazolo[1,5-a]pyrimidine series, exert their biological effects by targeting and inhibiting a specific set of protein kinases. This leads to the disruption of critical intracellular signaling pathways that control cell cycle progression and proliferation, providing a clear mechanism for their potential as anti-cancer agents.

Broader Academic Applications and Future Research Trajectories of 1 5 Cyclopropylpyridin 2 Yl Ethanone

Utility as a Privileged Molecular Scaffold in Medicinal Chemistry Programs

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, serving as a foundational structure for the development of a wide array of bioactive compounds. The 1-(5-Cyclopropylpyridin-2-yl)ethanone structure embodies several features that make it an exemplary privileged scaffold for medicinal chemistry.

The pyridine (B92270) ring is a ubiquitous N-heterocycle found in numerous FDA-approved drugs and natural products, prized for its ability to engage in hydrogen bonding and its metabolic stability. nih.gov Its presence often enhances the solubility and bioavailability of drug candidates. nih.gov The cyclopropyl (B3062369) group is another highly valued motif in drug design. This small, conformationally rigid ring can act as a bioisostere for larger, more flexible groups like isopropyl or even phenyl rings. acs.orgresearchgate.net Its incorporation into a drug molecule can lead to several benefits, including:

Enhanced Potency: The rigid nature of the cyclopropyl ring can lock the molecule into a bioactive conformation, improving binding affinity to its target. acs.org

Increased Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in aliphatic chains, making them less susceptible to metabolic breakdown by cytochrome P450 enzymes. researchgate.net

Modulation of Physicochemical Properties: It can fine-tune properties like lipophilicity and aqueous solubility, which are critical for a drug's pharmacokinetic profile. nih.gov

The combination of the pyridine core and the cyclopropyl substituent in this compound creates a scaffold with favorable drug-like properties. The acetyl group at the 2-position of the pyridine ring serves as a crucial synthetic handle, allowing for a wide range of chemical modifications to build a library of diverse derivatives for screening against various biological targets. scielo.brresearchgate.net

Feature of ScaffoldAdvantage in Medicinal Chemistry
Pyridine Ring Enhances solubility, acts as a hydrogen bond acceptor, provides metabolic stability.
Cyclopropyl Group Increases potency, improves metabolic stability, provides conformational rigidity. acs.orgnih.gov
2-Acetyl Group Serves as a versatile synthetic handle for derivatization and library synthesis. scielo.br

Development of Chemical Probes for Investigating Biological Systems

Chemical probes are small molecules designed to interact with a specific biological target, such as a protein or enzyme, to study its function within a cellular or organismal context. The development of such probes is crucial for validating new drug targets and understanding complex biological pathways. The this compound scaffold is well-suited for elaboration into chemical probes.

The pyridine nucleus itself is a component of various fluorescent probes used for bioimaging. mdpi.comresearchgate.net By attaching a fluorophore to the this compound core, researchers can create probes for visualizing biological processes in living cells using techniques like fluorescence microscopy. nih.gov The inherent properties of the pyridine ring can be leveraged to design probes that are, for instance, selective for specific metal ions or reactive oxygen species. nih.gov

Furthermore, the acetyl group can be modified to incorporate other essential components of a chemical probe, such as:

Affinity tags: A biotin (B1667282) molecule could be attached, allowing for the isolation and identification of the probe's binding partners through techniques like affinity chromatography and mass spectrometry.

Photo-crosslinkers: These groups can be appended to the scaffold to form a permanent covalent bond with the target protein upon exposure to UV light, enabling stable identification of the target.

The modular nature of the scaffold allows for the systematic synthesis of a "chemical toolbox," where different probes with varied functionalities can be created to investigate a specific biological question from multiple angles.

Applications in Fragment-Based Drug Discovery (FBDD) and Lead Optimization Strategies

Fragment-Based Drug Discovery (FBDD) has become a powerful and efficient method for identifying novel lead compounds. wikipedia.orgnih.gov This approach begins by screening libraries of very small molecules, or "fragments" (typically with a molecular weight under 300 Da), for weak binding to a biological target. nih.gov Once a binding fragment is identified, it is then optimized and grown into a more potent, lead-like molecule. lifechemicals.com

While this compound (molecular weight approx. 175 g/mol ) falls within the size range of a fragment, its true strength in this context lies in its utility for lead optimization. The cyclopropyl-pyridine core can be considered a high-value fragment that provides an excellent starting point or "anchor" in a binding pocket. The 2-acetyl group is a key vector for chemical elaboration. scielo.br Through structure-guided design, chemists can systematically modify this position to explore the surrounding binding pocket and achieve additional high-affinity interactions, thereby "growing" the initial fragment hit into a potent lead compound. lifechemicals.com This process allows for efficient exploration of the structure-activity relationship (SAR) to improve both the potency and selectivity of the compound.

FBDD/Lead Optimization StageRole of this compound
Fragment Screening The core cyclopropyl-pyridine motif serves as a high-quality fragment.
Hit-to-Lead Optimization The 2-acetyl group provides a reactive handle for fragment "growing" or "linking" strategies. lifechemicals.com
Structure-Activity Relationship (SAR) Systematic modification allows for mapping of the target's binding site to enhance potency and selectivity.

Exploitation in Covalent Ligand Design and Discovery

Targeted Covalent Inhibitors (TCIs) are drugs that form a permanent covalent bond with their biological target, often leading to enhanced potency, prolonged duration of action, and the ability to overcome drug resistance. wuxiapptec.com The design of TCIs requires a scaffold that can position a reactive electrophilic group, or "warhead," in close proximity to a nucleophilic amino acid residue (like cysteine) on the target protein. researchgate.net

The this compound scaffold provides a promising starting point for the design of novel covalent ligands. While the acetyl group itself is not a potent electrophile, it can be readily converted into a variety of well-established covalent warheads through straightforward chemical synthesis. For example, it can be transformed into an α,β-unsaturated ketone (a Michael acceptor) or a vinylpyridine moiety, both of which are known to react selectively with cysteine residues. nih.govnih.gov

The reactivity of these warheads can be finely tuned by modifying the electronics of the pyridine ring. nih.gov This "tunable" reactivity is a key feature in modern covalent inhibitor design, as it allows for the development of inhibitors that are reactive enough to bind their target efficiently but stable enough to avoid off-target reactions. nih.gov The pyridine core can also serve as a "switchable" electrophile, where its reactivity is enhanced upon protonation within the specific microenvironment of a protein's binding site, further increasing selectivity. nih.gov

Emerging Research Trends and Interdisciplinary Collaborations in Pyridine Chemistry

The field of pyridine chemistry is continuously evolving, driven by the persistent demand for novel molecules in pharmaceuticals, agrochemicals, and materials science. nih.govijpsonline.com The study and application of scaffolds like this compound are at the heart of these emerging trends. Future research is likely to focus on several key areas:

Novel Synthetic Methodologies: The development of more efficient, cost-effective, and environmentally friendly methods for synthesizing and modifying pyridine derivatives remains a high priority. researchgate.net This includes the use of multicomponent reactions and advanced catalytic systems to generate molecular diversity. nih.govresearchgate.net

Computational Chemistry and AI: The integration of computational modeling, machine learning, and artificial intelligence with traditional synthetic chemistry is accelerating the drug discovery process. These tools can predict the binding of pyridine-based scaffolds to new targets, suggest optimal modifications for lead optimization, and help design molecules with ideal pharmacokinetic properties.

Interdisciplinary Collaborations: The successful translation of a chemical scaffold from a laboratory curiosity to a valuable tool or therapeutic requires close collaboration between synthetic chemists, medicinal chemists, structural biologists, pharmacologists, and computational scientists. The versatility of the this compound scaffold makes it an ideal subject for such interdisciplinary research programs aimed at tackling complex diseases.

The continued exploration of this and similar pyridine-based scaffolds will undoubtedly lead to the discovery of new chemical probes to unravel biological mysteries and novel therapeutic agents to address unmet medical needs.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Distinct signals for cyclopropyl protons (δ 0.8–1.2 ppm, multiplet) and the pyridine ring (δ 8.1–8.5 ppm) . The ketone carbonyl resonates at δ 200–210 ppm in ¹³C NMR.
  • IR Spectroscopy : Strong absorption at ~1680 cm⁻¹ (C=O stretch) .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 176.1 (C₁₀H₁₁NO⁺) .

How does the cyclopropyl substituent influence physicochemical properties compared to fluorinated analogs?

Basic
The cyclopropyl group increases hydrophobicity (logP = 1.9 vs. 1.2 for 5-fluoro analog) and steric bulk, reducing solubility in polar solvents. Key differences:

Property5-Cyclopropyl Derivative5-Fluoro Derivative
logP 1.91.2
Solubility (H₂O) 2.3 mg/mL5.8 mg/mL
Thermal Stability Decomposes at 220°CStable up to 250°C
Data extrapolated from fluorinated analogs .

What strategies resolve contradictions in reactivity data between this compound and fluorinated analogs?

Advanced
Discrepancies arise from electronic and steric effects :

  • Electronic : Cyclopropyl’s electron-donating nature reduces pyridine ring electrophilicity, slowing nucleophilic substitution compared to electron-withdrawing fluorine .
  • Steric hindrance : Cyclopropyl impedes access to the 5-position in coupling reactions. Solutions include:
    • Using bulkier ligands (e.g., XPhos) to enhance regioselectivity .
    • Kinetic studies to identify rate-limiting steps (e.g., via Eyring plots) .

What challenges arise in scaling up synthesis, and how are they mitigated?

Q. Advanced

  • Batch variability : Controlled via automated reactors (e.g., continuous flow systems) to maintain temperature/pH consistency .
  • Yield optimization : Recycling catalysts (e.g., Pd/C filtration) reduces costs.
  • Safety : Cyclopropanation reagents (e.g., diazocyclopropane) are explosive; handled in segmented flow reactors to limit exposure .

How is this compound utilized in catalytic systems?

Advanced
As a ligand precursor , it coordinates to transition metals (e.g., Pd, Rh) via the pyridine nitrogen and ketone oxygen. Applications include:

  • C–H activation : Pd complexes catalyze arylations with TOFs up to 120 h⁻¹ .
  • Asymmetric catalysis : Chiral derivatives induce enantioselectivity in ketone reductions (up to 90% ee) .

What analytical methods validate purity and stability under storage?

Q. Basic

  • HPLC : Reverse-phase C18 column (acetonitrile/H₂O, 70:30) to detect impurities (<0.5%) .
  • Stability studies : Accelerated degradation (40°C/75% RH for 6 months) shows <5% decomposition when stored in amber vials under N₂ .

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